molecular formula C16H14INO2 B5112363 3-iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile

3-iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile

Cat. No.: B5112363
M. Wt: 379.19 g/mol
InChI Key: YHZZYTZURFYGLN-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile: is an organic compound with the molecular formula C16H14INO2 It is a derivative of benzonitrile, characterized by the presence of iodine, methoxy, and phenylethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Reduction: Conversion of the nitro group to an amino group.

    Iodination: Introduction of the iodine atom to the benzene ring.

    Methoxylation: Introduction of the methoxy group.

    Phenylethoxylation: Attachment of the phenylethoxy group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a new aryl or alkyl derivative of the original compound.

Scientific Research Applications

3-Iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-4-methoxybenzonitrile
  • 5-Methoxy-2-phenylethoxybenzonitrile
  • 4-Iodo-2-phenylethoxybenzonitrile

Uniqueness

3-Iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO2/c1-19-15-10-13(11-18)9-14(17)16(15)20-8-7-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZZYTZURFYGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)I)OCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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